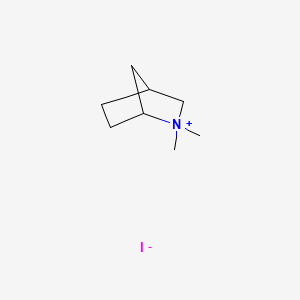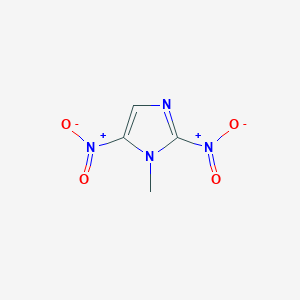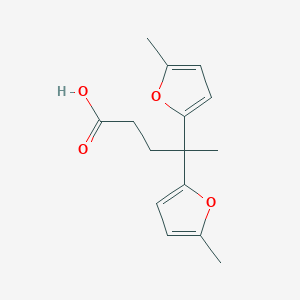
2,2-Dimethyl-2-azoniabicyclo(2.2.1)heptane iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Dimethyl-2-azoniabicyclo(2.2.1)heptane iodide is a quaternary ammonium compound with a bicyclic structure. It is known for its unique chemical properties and applications in various fields, including chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-2-azoniabicyclo(2.2.1)heptane iodide typically involves the quaternization of 2,2-Dimethyl-2-azabicyclo(2.2.1)heptane with an alkylating agent such as methyl iodide. The reaction is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound often involves large-scale quaternization reactions using automated reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations.
Analyse Chemischer Reaktionen
Types of Reactions
2,2-Dimethyl-2-azoniabicyclo(2.2.1)heptane iodide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the quaternary ammonium group.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as hydroxide ions, which can replace the iodide ion.
Oxidation: Oxidizing agents such as hydrogen peroxide can be used under controlled conditions.
Major Products Formed
Substitution Products: The major products of nucleophilic substitution reactions are typically the corresponding quaternary ammonium salts with different anions.
Oxidation Products: Oxidation can lead to the formation of various oxidized derivatives, depending on the reaction conditions.
Wissenschaftliche Forschungsanwendungen
2,2-Dimethyl-2-azoniabicyclo(2.2.1)heptane iodide has several applications in scientific research:
Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating reactions between compounds in different phases.
Biology: The compound is studied for its potential antimicrobial properties and its effects on biological membranes.
Medicine: Research is ongoing into its potential use as a drug delivery agent due to its ability to interact with cell membranes.
Industry: It is used in the production of various chemical products, including surfactants and disinfectants.
Wirkmechanismus
The mechanism of action of 2,2-Dimethyl-2-azoniabicyclo(2.2.1)heptane iodide involves its interaction with biological membranes. The quaternary ammonium group allows it to bind to negatively charged sites on cell membranes, disrupting membrane integrity and leading to cell lysis. This property is particularly useful in its antimicrobial applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,7-Diazabicyclo(2.2.1)heptane: This compound has a similar bicyclic structure but differs in its nitrogen positioning and functional groups.
2,2-Dimethyl-2-azabicyclo(2.2.1)heptane: The non-quaternized form of the compound, which lacks the iodide ion.
Uniqueness
2,2-Dimethyl-2-azoniabicyclo(2.2.1)heptane iodide is unique due to its quaternary ammonium structure, which imparts distinct chemical reactivity and biological activity. Its ability to act as a phase transfer catalyst and its potential antimicrobial properties set it apart from similar compounds.
Eigenschaften
CAS-Nummer |
4492-29-9 |
|---|---|
Molekularformel |
C8H16IN |
Molekulargewicht |
253.12 g/mol |
IUPAC-Name |
2,2-dimethyl-2-azoniabicyclo[2.2.1]heptane;iodide |
InChI |
InChI=1S/C8H16N.HI/c1-9(2)6-7-3-4-8(9)5-7;/h7-8H,3-6H2,1-2H3;1H/q+1;/p-1 |
InChI-Schlüssel |
ZPXPZHIRPURGPM-UHFFFAOYSA-M |
Kanonische SMILES |
C[N+]1(CC2CCC1C2)C.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Benzenebutanoic acid, g-methyl-4-[[[[4-(phenylazo)phenyl]amino]carbonyl]oxy]-g-[4-[[[[4-(phenylazo)phenyl]amino]carbonyl]oxy]phenyl]-(9CI)](/img/structure/B14004784.png)
![Ethyl N-[6-amino-4-(5-diethylaminopentan-2-ylamino)-5-nitro-(pyridin-2-YL)]carbamate](/img/structure/B14004798.png)

![4-[[4-(Bis(3-chloropropyl)amino)-2-chloro-phenyl]methylideneamino]-2,6-dichloro-phenol](/img/structure/B14004806.png)
![1-[Ethoxy-(sulfinylamino)phosphoryl]oxyethane](/img/structure/B14004808.png)



![Urea, 1-[2-(6-hydroxy-9H-purin-9-yl)ethyl]-3-methyl-](/img/structure/B14004818.png)

![4-N-(4-iodophenyl)-5-[(4-iodophenyl)iminomethyl]pyrimidine-2,4,6-triamine](/img/structure/B14004844.png)
![n-Cyclopentyl-2-[(cyclopentylcarbamoyl)amino]benzamide](/img/structure/B14004849.png)

